molecular formula C8H8INO2 B8124176 3-Iodo-2-(oxetan-3-yloxy)-pyridine

3-Iodo-2-(oxetan-3-yloxy)-pyridine

Cat. No.: B8124176
M. Wt: 277.06 g/mol
InChI Key: RWCTVHXHDUTCLD-UHFFFAOYSA-N
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Description

3-Iodo-2-(oxetan-3-yloxy)-pyridine (CAS: 1824462-73-8) is a pyridine derivative characterized by an iodine substituent at the 3-position and an oxetane ring linked via an ether group at the 2-position. Its molecular formula is C₈H₈INO₂, with a molecular weight of 277.06 g/mol . The oxetane moiety introduces steric and electronic effects, enhancing its utility in medicinal chemistry as a bioisostere for traditional substituents like methoxy or trifluoromethyl groups. This compound is commercially available at 95% purity and is cataloged under MDL number MFCD22189907, reflecting its standardized synthesis and quality control .

Properties

IUPAC Name

3-iodo-2-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCTVHXHDUTCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-(oxetan-3-yloxy)-pyridine typically involves the iodination of 2-(oxetan-3-yloxy)-pyridine. The reaction is carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-(oxetan-3-yloxy)-pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodo group is replaced by other functional groups.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

    Coupling Reactions: Products are typically more complex organic molecules with extended conjugation or additional functional groups.

Scientific Research Applications

3-Iodo-2-(oxetan-3-yloxy)-pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-2-(oxetan-3-yloxy)-pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, while the iodo group can undergo substitution or coupling reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Diversity and Electronic Effects

Iodo-Methoxy Derivatives
  • 3-Iodo-2-methoxy-5-methylpyridine (CAS unspecified): Features a methoxy group at the 2-position and a methyl group at the 5-position. The methoxy group is electron-donating, increasing pyridine ring nucleophilicity compared to the oxetane ether in the target compound .
  • 3-Iodo-4-methoxypyridine: Lacks the oxetane ring but shares the iodine and methoxy substituents.
Iodo-Trifluoromethyl Derivatives
  • 3-Iodo-5-(trifluoromethyl)pyridin-2-amine (CAS unspecified): Contains a trifluoromethyl group (electron-withdrawing) and an amine at the 2-position. The trifluoromethyl group enhances metabolic stability but may reduce solubility in polar solvents compared to the oxetane-containing compound .
  • 3-Iodo-2-(trifluoromethyl)pyridine (CAS: C₆H₃F₃IN): Exhibits a trifluoromethyl group directly attached to the pyridine ring.
Heterocyclic-Substituted Derivatives
  • 3-Iodo-2-(5-iodo-1H-pyrazol-1-yl)pyridine (CAS unspecified): Features a pyrazole ring at the 2-position instead of oxetane. The dual iodine atoms increase molecular weight (396.96 g/mol) and may influence halogen bonding in drug-receptor interactions .
  • (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime : Contains a dimethoxymethyl group and an oxime functional group. The aldehyde oxime introduces hydrogen-bonding capacity, differing from the oxetane’s ether linkage .

Structural and Functional Comparisons

Table 1: Key Properties of Selected Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
3-Iodo-2-(oxetan-3-yloxy)-pyridine C₈H₈INO₂ 277.06 Iodo, oxetane ether Bioisostere, moderate steric bulk
3-Iodo-2-methoxy-5-methylpyridine C₇H₇INO 263.04 Iodo, methoxy, methyl Enhanced nucleophilicity
3-Iodo-2-(trifluoromethyl)pyridine C₆H₃F₃IN 273.00 Iodo, trifluoromethyl Irritant (Xi), metabolic stability
3-Iodo-2-(5-iodo-1H-pyrazol-1-yl)pyridine C₈H₅I₂N₃ 396.96 Dual iodo, pyrazole Halogen bonding potential
N-(2-iodo-3-methoxypyridin-4-yl)pivalamide C₁₁H₁₅IN₂O₂ 334.16 Iodo, methoxy, pivalamide Hydrogen-bonding capacity

Research Findings and Implications

  • Medicinal Chemistry : The oxetane moiety in 3-Iodo-2-(oxetan-3-yloxy)-pyridine is increasingly used as a bioisostere for carbonyl or ester groups, enhancing drug solubility and bioavailability compared to halogen-heavy analogs like 3-Iodo-2-(5-iodo-1H-pyrazol-1-yl)pyridine .
  • Material Science : Iodo-pyridines with bulky substituents (e.g., tert-butyldimethylsilyloxy in ) are explored as ligands in catalysis, though their synthesis is more complex than the target compound’s .

Biological Activity

3-Iodo-2-(oxetan-3-yloxy)-pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-Iodo-2-(oxetan-3-yloxy)-pyridine is C8_8H8_8INO2_2. The presence of the iodo group and the oxetane moiety contributes to its unique chemical reactivity and biological profile.

PropertyValue
Molecular Weight251.06 g/mol
IUPAC Name3-Iodo-2-(oxetan-3-yloxy)-pyridine
CAS Number132051797
SolubilitySoluble in organic solvents

Synthesis

The synthesis of 3-Iodo-2-(oxetan-3-yloxy)-pyridine typically involves multi-step reactions, including the introduction of the iodo group and formation of the oxetane ring. Various synthetic methods have been reported, leveraging different reagents and conditions to optimize yield and purity.

The biological activity of 3-Iodo-2-(oxetan-3-yloxy)-pyridine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

Case Studies

  • Anti-inflammatory Activity : In a study assessing various pyridine derivatives, 3-Iodo-2-(oxetan-3-yloxy)-pyridine demonstrated significant inhibition of COX-1 and COX-2 enzymes. The IC50_{50} values were comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent against inflammatory conditions .
  • In Vivo Studies : Animal models have shown that this compound can reduce edema induced by carrageenan, suggesting its efficacy in reducing inflammation through both direct enzymatic inhibition and modulation of inflammatory pathways .

Table 2: Biological Activity Data

ActivityIC50_{50} (μM)Reference
COX-1 Inhibition19.45 ± 0.07
COX-2 Inhibition23.8 ± 0.20
Anti-inflammatory (in vivo)ED50_{50} = 9.17 μM

Structure-Activity Relationship (SAR)

Research indicates that substituents on the pyridine ring significantly influence the biological activity of compounds like 3-Iodo-2-(oxetan-3-yloxy)-pyridine. The presence of electron-withdrawing groups enhances the inhibitory effects on COX enzymes, while modifications in the oxetane structure may alter pharmacokinetic properties.

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